molecular formula C9H17NO2 B042771 Ethyl 1-methylpiperidine-2-carboxylate CAS No. 30727-18-5

Ethyl 1-methylpiperidine-2-carboxylate

Cat. No. B042771
CAS RN: 30727-18-5
M. Wt: 171.24 g/mol
InChI Key: ZICBNHLULHJETL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 1-methylpiperidine-2-carboxylate is utilized as a starting material for synthesizing various drugs. It is especially pertinent in the creation of anticonvulsants and antidepressants. It serves as a chiral catalyst, aiding in the synthesis of diverse compounds. In the field of materials science, it is employed as a precursor for synthesizing various materials.


Molecular Structure Analysis

The molecular structure of Ethyl 1-methylpiperidine-2-carboxylate is represented by the molecular formula C9H17NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Ethyl 1-methylpiperidine-2-carboxylate is a versatile compound used in various chemical reactions . It is used in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . It also finds applications in catalysis, where it aids in the synthesis of diverse compounds.

Scientific Research Applications

Cannabinoid Receptor Agonists

This compound plays a crucial role in the synthesis of indole analogues that act as CB₁ cannabinoid receptor agonists. These receptors are part of the endocannabinoid system and are involved in regulating pain, mood, appetite, and other physiological processes. Ethyl 1-methylpipecolinate-derived compounds may have applications in cannabinoid-based therapies .

Agrochemicals and Pest Control

While less explored, Ethyl 1-methylpipecolinate derivatives may find applications in agrochemicals. Researchers investigate their potential as insecticides, herbicides, or fungicides. By modifying the side chain or functional groups, scientists aim to enhance their efficacy while minimizing environmental impact.

Safety and Hazards

Ethyl 1-methylpiperidine-2-carboxylate is classified as a skin corrosive substance . It is advised to avoid breathing its mist or vapors, and to wear protective clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

ethyl 1-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICBNHLULHJETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methylpiperidine-2-carboxylate

CAS RN

30727-18-5
Record name Ethyl 1-methyl-2-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30727-18-5
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Record name Ethyl 1-methylpiperidine-2-carboxylate
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Record name Ethyl 1-methylpiperidine-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction pathway for the thermal decomposition of Ethyl 1-methylpipecolinate in the gas phase?

A1: The thermal decomposition of Ethyl 1-methylpipecolinate in the gas phase proceeds through a two-step elimination mechanism [, ]. First, a six-membered cyclic transition state forms, leading to the elimination of ethylene and the formation of 1-methylpipecolic acid. This initial step is the rate-determining step. The second step involves a rapid decarboxylation of 1-methylpipecolic acid via a five-membered cyclic transition state, yielding 1-methylpiperidine and carbon dioxide [, ].

Q2: How does the decomposition rate of Ethyl 1-methylpipecolinate compare to that of picolinic acid, a key intermediate in its decomposition pathway?

A2: Picolinic acid, formed during the decomposition of Ethyl 1-methylpipecolinate, exhibits a significantly faster decomposition rate compared to the parent ester []. This difference highlights the rapid decarboxylation process characteristic of α-amino or α-nitrogen substituted carboxylic acids [].

Q3: What computational chemistry methods were used to study the decomposition of Ethyl 1-methylpipecolinate, and what key insights were gained?

A3: The thermal decomposition of Ethyl 1-methylpipecolinate was investigated using ab initio calculations at the MP2/6-31G(d) and MP2/6-311+G(2d,p) levels of theory []. These calculations allowed researchers to characterize the transition states involved in the elimination reaction and determine their energy barriers. The calculations revealed that the transition states exhibit an intermediate character between reactants and products, suggesting a concerted and slightly asynchronous mechanism []. Furthermore, the calculations demonstrated that bond-breaking processes are more advanced than bond-forming processes in the transition state, indicating bond deficiency [].

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